1-Chloro-4-methoxyisoquinoline
Overview
Description
1-Chloro-4-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-methoxyisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring . For a detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used .Scientific Research Applications
Chemosensory Applications
1-Chloro-4-methoxyisoquinoline and its related compounds demonstrate potential in chemosensory applications. For example, a study by Prodi et al. (2001) explored the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium over other metal ions. This compound shows promise in measuring Cd2+ concentrations in waste effluent streams and in food products.
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds related to 1-Chloro-4-methoxyisoquinoline. For instance, Lei Zhao et al. (2017) synthesized 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure through NMR and MS, highlighting its suitability for large-scale pilot studies and high yield production (Zhao et al., 2017). Jiang Jia-mei (2010) also synthesized 4-Chloro-8-methoxyquinoline, emphasizing the optimization of reaction conditions and product confirmation through 1H NMR and MS (Jia-mei, 2010).
Antimicrobial Studies
The potential antimicrobial applications of compounds similar to 1-Chloro-4-methoxyisoquinoline are also noted. A study by Murugavel et al. (2017) on 4-chloro-8-methoxyquinoline-2(1H)-one revealed its effective antimicrobial activity against variousbacterial and fungal strains, including Escherichia coli and Aspergillus niger (Murugavel et al., 2017).
Ligand Synthesis
1-Chloro-4-methoxyisoquinoline derivatives have been utilized in ligand synthesis, as illustrated by Prabakaran et al. (2012). They reported a ligand-free, microwave-assisted Suzuki coupling of 1-chloro-3-phenylisoquinoline for the synthesis of diversified 1,3-disubstituted isoquinolines (Prabakaran et al., 2012).
Pharmacological Research
In pharmacological research, Vittorio et al. (1984) explored the synthesis and pharmacological activity of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline. Some of these compounds exhibited local anesthetic and antispasmodic properties (Vittorio et al., 1984).
properties
IUPAC Name |
1-chloro-4-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRTCSTQRDWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623858 | |
Record name | 1-Chloro-4-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxyisoquinoline | |
CAS RN |
3336-60-5 | |
Record name | 1-Chloro-4-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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